molecular formula C21H23N3O3S B2584524 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline CAS No. 866843-16-5

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline

Cat. No.: B2584524
CAS No.: 866843-16-5
M. Wt: 397.49
InChI Key: DLZYRVXQTUAENM-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a benzenesulfonyl group, a methoxy group, and a methylpiperazinyl group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base like potassium carbonate.

    Attachment of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.

    Incorporation of the Methylpiperazinyl Group: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 4-methylpiperazine in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield reduced quinoline derivatives.

Scientific Research Applications

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific biological activities and chemical reactivity. The presence of the benzenesulfonyl group enhances its ability to interact with biological targets, while the methoxy and methylpiperazinyl groups contribute to its overall stability and solubility.

Properties

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-4-(4-methylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-23-10-12-24(13-11-23)21-18-14-16(27-2)8-9-19(18)22-15-20(21)28(25,26)17-6-4-3-5-7-17/h3-9,14-15H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZYRVXQTUAENM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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